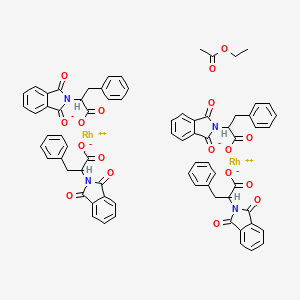
2-(1,3-Dioxoisoindol-2-yl)-3-phenylpropanoate;ethyl acetate;rhodium(2+)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(?(2)-rhodium(2+)) ethyl acetate tetrakis(2-(1,3-dioxoisoindol-2-yl)-3-phenylpropanoate): is a complex organometallic compound It features a rhodium center coordinated with ethyl acetate and multiple isoindoline-1,3-dione derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of bis(?(2)-rhodium(2+)) ethyl acetate tetrakis(2-(1,3-dioxoisoindol-2-yl)-3-phenylpropanoate) typically involves the coordination of rhodium with ethyl acetate and isoindoline-1,3-dione derivatives. The process may include:
Preparation of Isoindoline-1,3-dione Derivatives: These derivatives can be synthesized from phthalic anhydride through a series of reactions involving amines and hydrazines.
Coordination with Rhodium: The isoindoline-1,3-dione derivatives are then coordinated with rhodium in the presence of ethyl acetate under controlled conditions, such as refluxing in acetic acid.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the rhodium center.
Reduction: Reduction reactions may also occur, affecting the rhodium and the organic ligands.
Substitution: Ligand substitution reactions are common, where the ethyl acetate or isoindoline-1,3-dione derivatives can be replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas can be used.
Substitution: Various nucleophiles and electrophiles can facilitate substitution reactions under appropriate conditions.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield rhodium(III) complexes, while substitution reactions can produce a variety of rhodium-ligand complexes.
Scientific Research Applications
Chemistry:
Biology and Medicine:
Anticancer Research: Isoindoline-1,3-dione derivatives have shown promise in anticancer research, particularly in inducing apoptosis in cancer cells.
Industry:
Materials Science: The compound’s unique structure may be explored for applications in materials science, such as the development of new polymers or coatings.
Mechanism of Action
The mechanism of action for bis(?(2)-rhodium(2+)) ethyl acetate tetrakis(2-(1,3-dioxoisoindol-2-yl)-3-phenylpropanoate) involves the interaction of its rhodium center with various substrates. The rhodium can facilitate electron transfer processes, making it an effective catalyst. The isoindoline-1,3-dione derivatives may also interact with biological targets, contributing to the compound’s overall activity .
Comparison with Similar Compounds
Ethyl (Z)-2-(2,3-dihydro-1,3-dioxo-1H-isoindol-2-yl)-3-(dimethylamino)propenoate: This compound features similar isoindoline-1,3-dione derivatives and has been studied for its transformations with various nucleophiles.
Phthalic Anhydride Derivatives: These compounds share structural similarities and are used in a wide range of organic transformations.
Uniqueness: Bis(?(2)-rhodium(2+)) ethyl acetate tetrakis(2-(1,3-dioxoisoindol-2-yl)-3-phenylpropanoate) is unique due to its rhodium center and the specific coordination environment provided by the ethyl acetate and isoindoline-1,3-dione derivatives. This combination imparts distinct catalytic and biological properties not commonly found in similar compounds.
Properties
Molecular Formula |
C72H56N4O18Rh2 |
|---|---|
Molecular Weight |
1471.0 g/mol |
IUPAC Name |
2-(1,3-dioxoisoindol-2-yl)-3-phenylpropanoate;ethyl acetate;rhodium(2+) |
InChI |
InChI=1S/4C17H13NO4.C4H8O2.2Rh/c4*19-15-12-8-4-5-9-13(12)16(20)18(15)14(17(21)22)10-11-6-2-1-3-7-11;1-3-6-4(2)5;;/h4*1-9,14H,10H2,(H,21,22);3H2,1-2H3;;/q;;;;;2*+2/p-4 |
InChI Key |
HPPXXODRLNJMGM-UHFFFAOYSA-J |
Canonical SMILES |
CCOC(=O)C.C1=CC=C(C=C1)CC(C(=O)[O-])N2C(=O)C3=CC=CC=C3C2=O.C1=CC=C(C=C1)CC(C(=O)[O-])N2C(=O)C3=CC=CC=C3C2=O.C1=CC=C(C=C1)CC(C(=O)[O-])N2C(=O)C3=CC=CC=C3C2=O.C1=CC=C(C=C1)CC(C(=O)[O-])N2C(=O)C3=CC=CC=C3C2=O.[Rh+2].[Rh+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(2,5-dimethyl-4-nitropyrazol-3-yl)ethenyl]-4-(trifluoromethoxy)aniline](/img/structure/B12512356.png)
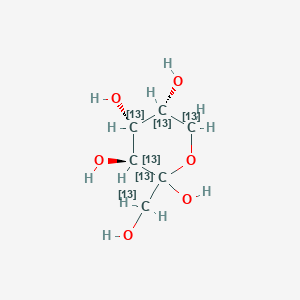

![6-[(5-bromo-4-chloro-1H-indol-3-yl)oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid; cyclohexylamine](/img/structure/B12512384.png)
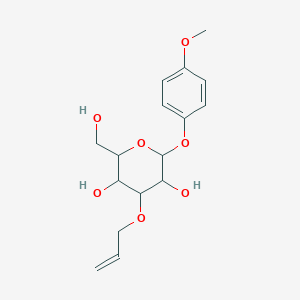
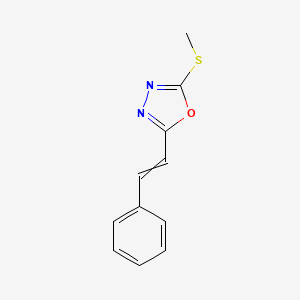
![(R)-(2,2,2',2'-Tetramethyl-[4,4'-bibenzo[d][1,3]dioxole]-5,5'-diyl)bis(dicyclohexylphosphine)](/img/structure/B12512407.png)
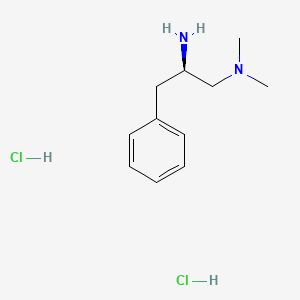

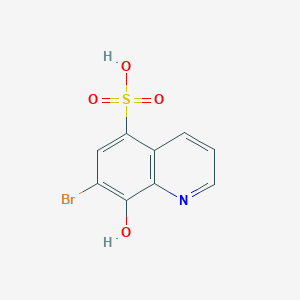
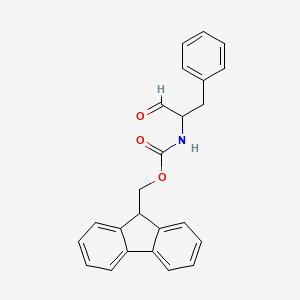
acetic acid](/img/structure/B12512449.png)
![N-[5-[3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,4-dihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-3-yl]acetamide](/img/structure/B12512455.png)
![N,N-dimethyl-N'-[5-(naphthalene-2-carbonyl)-1,3-thiazol-2-yl]methanimidamide](/img/structure/B12512461.png)
